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Compound of Interest

Compound Name: 6-Morpholinonicotinaldehyde

Cat. No.: B122137

6-Morpholinonicotinaldehyde: A Technical Guide

CAS Number: 173282-60-5
Molecular Formula: C1oH12N20:2
Molecular Weight: 192.22 g/mol

Molecular Structure

The molecular structure of 6-Morpholinonicotinaldehyde comprises a pyridine ring
substituted with a morpholine group at the 6-position and an aldehyde group at the 3-position
(nicotinaldehyde).

Structure:

InChl Key:YNAVUWVOSKDBBP-UHFFFAOYSA-N

Physicochemical Properties

While extensive experimental data for this specific compound is not readily available in public
literature, the following table summarizes key physicochemical properties.
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Property Value Source

CAS Number 173282-60-5 Commercial Suppliers
Molecular Formula C10H12N202 Commercial Suppliers
Molecular Weight 192.22 g/mol Calculated
Appearance White to off-white solid Predicted

. Soluble in organic solvents )
Solubility Predicted
such as DMSO and methanol

Synthesis

A plausible and common synthetic route to 6-Morpholinonicotinaldehyde involves a
nucleophilic aromatic substitution reaction. This method utilizes a readily available starting
material, 6-chloronicotinaldehyde, and reacts it with morpholine.

Experimental Protocol: Synthesis of 6-
Morpholinonicotinaldehyde

This protocol is a generalized procedure based on established methods for nucleophilic
aromatic substitution on chloropyridines with amines.[1][2][3][4]

Materials:

6-Chloronicotinaldehyde

Morpholine

A suitable base (e.g., potassium carbonate, triethylamine)

A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSQO))
Procedure:

» To a solution of 6-chloronicotinaldehyde in a suitable solvent (e.g., DMF), add an excess of
morpholine (typically 1.5 to 2 equivalents).
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e Add a base, such as potassium carbonate, to the reaction mixture to act as a proton
scavenger.

» Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the
progress of the reaction by a suitable analytical technique, such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Upon completion of the reaction, cool the mixture to room temperature.

» Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by a suitable method, such as column chromatography on silica gel,
to afford the desired 6-Morpholinonicotinaldehyde.

Spectroscopic Data

Detailed experimental spectroscopic data for 6-Morpholinonicotinaldehyde is not widely
published. The following are predicted data based on the chemical structure and known values
for similar compounds.

Predicted *H NMR Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aldehyde proton (-
~9.8 S 1H yaep (
CHO)
~8.5 d 1H Pyridine proton (H2)
~7.8 dd 1H Pyridine proton (H4)
~6.7 d 1H Pyridine proton (H5)
Morpholine protons (-
~3.7 t 4H P P (
N-CH3-)
Morpholine protons (-
~3.5 t 4H p p (

O-CHz2-)

Chemical Shift (ppm)

Assignment

~190 Aldehyde carbon (-CHO)
~160 Pyridine carbon (C6)

~155 Pyridine carbon (C2)

~138 Pyridine carbon (C4)

~125 Pyridine carbon (C3)

~108 Pyridine carbon (C5)

~66 Morpholine carbons (-O-CH2-)
~45 Morpholine carbons (-N-CH2-)

Predicted Mass Spectrometry Data

e Molecular lon (M*): m/z = 192.09

o Major Fragmentation Pathways:
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o Loss of the aldehyde group (-CHO) leading to a fragment at m/z = 163.
o Fragmentation of the morpholine ring.

o Cleavage of the bond between the pyridine ring and the morpholine nitrogen.

Potential Biological Activity and Signhaling Pathways

While no specific biological activity has been reported for 6-Morpholinonicotinaldehyde, the
presence of the morpholine moiety suggests potential interactions with various biological
targets. Morpholine-containing compounds have been investigated for their roles in a range of
therapeutic areas.[5][6]

One of the key signaling pathways often modulated by morpholine-containing molecules is the
PI3K/Akt/mTOR pathway.[7][8][9][10] This pathway is crucial for regulating cell growth,
proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[7][8]
[9] The morpholine ring in some inhibitors of this pathway has been shown to be a critical
component for their activity.[10]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, which could be a
potential area of investigation for 6-Morpholinonicotinaldehyde.

Click to download full resolution via product page

Caption: Simplified PI3K/Akt/mTOR signaling pathway.
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Experimental Workflow for Synthesis and
Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 6-

Morpholinonicotinaldehyde.

Starting Materials:
6-Chloronicotinaldehyde
Morpholine

.

Nucleophilic Aromatic
Substitution Reaction
Aqueous Workup
& Extraction

Column
Chromatography

6-Morpholinonicotinaldehyde

Character zation

NMR Spectroscopy Purity Analysis
[ (H and C) ] [Mass Spectrometra (HPLC)

Click to download full resolution via product page

Caption: Workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b122137?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

